4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 1-(4-methylphenyl)-1H-benzimidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exerting its anticancer effects.
Comparison with Similar Compounds
4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide can be compared with other benzimidazole derivatives, such as:
2-(4-chlorophenyl)-1H-benzimidazole: Known for its antifungal properties.
5-chloro-2-methyl-1H-benzimidazole: Studied for its antiviral activity.
4-chloro-1H-benzimidazole: Investigated for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C21H16ClN3O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-methylphenyl)benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C21H16ClN3O/c1-14-2-9-18(10-3-14)25-13-23-19-12-17(8-11-20(19)25)24-21(26)15-4-6-16(22)7-5-15/h2-13H,1H3,(H,24,26) |
InChI Key |
NYVAFJCRDSSMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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